molecular formula C12H13ClO B099037 1-Phenylcyclopentane-1-carbonyl chloride CAS No. 17380-62-0

1-Phenylcyclopentane-1-carbonyl chloride

Cat. No.: B099037
CAS No.: 17380-62-0
M. Wt: 208.68 g/mol
InChI Key: NOYKUYNVZHTPCI-UHFFFAOYSA-N
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Description

1-Phenylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C12H13ClO. It is a colorless liquid that belongs to the class of cyclopentanones. This compound is used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopentane-1-carbonyl chloride can be synthesized through a multi-step process. The initial step involves the cyclization of 1,4-dibromobutane with benzyl cyanide under basic conditions to form 1-phenyl-1-cyanocyclopentane. This intermediate is then hydrolyzed to yield 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is chlorinated using phosphorus trichloride to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters.

    Hydrolysis: The compound can be hydrolyzed to form 1-phenylcyclopentane-1-carboxylic acid.

    Reduction: It can be reduced to form 1-phenylcyclopentane.

Common Reagents and Conditions:

Major Products Formed:

    Amides and Esters: Formed from nucleophilic acyl substitution.

    1-Phenylcyclopentane-1-carboxylic acid: Formed from hydrolysis.

    1-Phenylcyclopentane: Formed from reduction.

Scientific Research Applications

1-Phenylcyclopentane-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylcyclopentane-1-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and is attacked by nucleophiles, leading to the formation of tetrahedral intermediates. These intermediates then collapse to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

1-Phenylcyclopentane-1-carbonyl chloride can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the phenyl and carbonyl chloride groups, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

1-phenylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYKUYNVZHTPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495313
Record name 1-Phenylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-62-0
Record name 1-Phenylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17380-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic acid chlorides used in the synthesis of the parent amides were all synthesized as described below. In a 1-liter 3-neck flask, 200 gm (1.05 mole) of 1-phenylcyclopentanecarboxylic acid (ACROS ORGANICS) was added drop-wise to stirring excess of thionyl chloride (Aldrich) under nitrogen. The resulting mixture was heated at reflux for two hrs. The reaction was further stirred at room temperature overnight. The resulting brown-red solution was concentrated at reduced pressure and heat on a rotary evaporator to remove excess thionyl chloride. The reaction yielded 216 gm of a lachrymator substance whose 1H-NMR and 13C-NMR spectra were ideal for the desired acid chloride.
[Compound]
Name
carboxylic acid chlorides
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
amides
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
200 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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